TG-100801 Hydrochloride
Overview
Description
TG-100801 Hydrochloride is a proagent that generates TG-100572 by de-esterification . It is developed to treat age-related macular degeneration . TG-100572 is a multi-targeted kinase inhibitor which inhibits receptor tyrosine kinases and Src kinases .
Synthesis Analysis
TG-100801 is formed by derivatization of a phenolic moiety in TG100572 to yield an ester . It displays excellent balance of stability (physical and chemical) with hydrolysis rate . On its own, TG-100801 does not display meaningful anti-kinase activity, as the ester group blocks key interactions with kinase active sites .Molecular Structure Analysis
The molecular formula of TG-100801 Hydrochloride is C33H30ClN5O3 . The average weight is 580.09 and the monoisotopic mass is 579.2037175 .Chemical Reactions Analysis
TG-100801 is a topically administered prodrug delivered as an eye drop that is readily converted to the active TG-100572 in the eye . TG-100572 is shown to inhibit hRMVEC cell proliferation .Physical And Chemical Properties Analysis
The exact mass of TG-100801 Hydrochloride is 615.18 and the molecular weight is 616.540 . The elemental analysis shows that it contains C (64.29%), H (5.07%), Cl (11.50%), N (11.36%), and O (7.78%) .Scientific Research Applications
Nanophotocatalysts Research
TG-100801 Hydrochloride has been studied for its potential application in environmental purification, particularly in the degradation of tetracycline hydrochloride (TC), a compound of emerging concern. The research by Rasheed et al. (2018) on ternary MIL-100(Fe)@Fe3O4/CA magnetic nanophotocatalysts (MNPCs) highlights this application. The study demonstrates the effectiveness of these catalysts in removing TC from water, indicating potential environmental benefits.
Adsorption Studies for Environmental Applications
Further research on TG-100801 Hydrochloride's application in environmental sciences is evident in studies focused on adsorption for removing TC from water. Zhang et al. (2021) investigated the use of ball-milled biochar derived from crayfish shell for TC removal. This study underscores the utility of TG-100801 Hydrochloride in addressing challenges posed by antibacterials in aquatic environments.
Thermal Analysis in Pharmaceutical Formulations
TG-100801 Hydrochloride has been subject to thermal analysis to understand its properties in pharmaceutical formulations. Yoshida et al. (2010) used thermogravimetry (TG) and differential scanning calorimetry (DSC) to characterize verapamil hydrochloride, providing insight into its physicochemical properties. Such studies are crucial for ensuring the stability and compatibility of pharmaceutical products.
Theory-Guided Data Science in Scientific Discovery
TG-100801 Hydrochloride research also intersects with theoretical data science applications. Karpatne et al. (2016) discussed Theory-Guided Data Science (TGDS) as a paradigm for scientific discovery from data. While not specific to TG-100801 Hydrochloride, this research is relevant for advancing scientific understanding and discovery in complex fields like pharmaceuticals.
Pharmacokinetics Studies
Investigations into the pharmacokinetics of related compounds, such as thiamphenicol glycinate, by Yang et al. (2014), provide indirect insights into the pharmacokinetics of TG-100801 Hydrochloride. Such studies are fundamental for clinical guidance in the application of similar drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKPMDUDFMWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647594 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TG-100801 Hydrochloride | |
CAS RN |
1018069-81-2 | |
Record name | TG-100801 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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